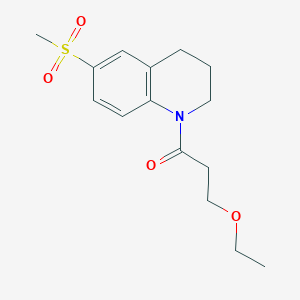
3-ethoxy-1-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-1-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone in the presence of a base.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and heat.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Hydrolysis: Corresponding alcohols.
Scientific Research Applications
3-ethoxy-1-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the ethoxy and methylsulfonyl groups.
6-methylsulfonylquinoline: A derivative with a methylsulfonyl group but lacking the ethoxy and propanone moieties.
3-ethoxyquinoline: A derivative with an ethoxy group but lacking the methylsulfonyl and propanone moieties.
Uniqueness
3-ethoxy-1-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is unique due to the presence of both the ethoxy and methylsulfonyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-ethoxy-1-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-3-20-10-8-15(17)16-9-4-5-12-11-13(21(2,18)19)6-7-14(12)16/h6-7,11H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLPJVFYYFWWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,4-dimethylpyrimidin-5-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7124120.png)
![3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole](/img/structure/B7124124.png)
![4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7124127.png)
![(4-chloro-1H-pyrrol-2-yl)-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B7124132.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline](/img/structure/B7124136.png)
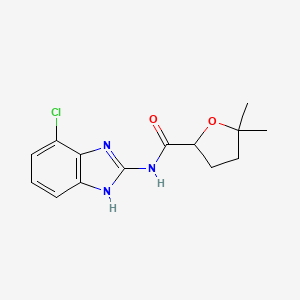
![N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7124140.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-methylcyclohexyl)urea](/img/structure/B7124144.png)
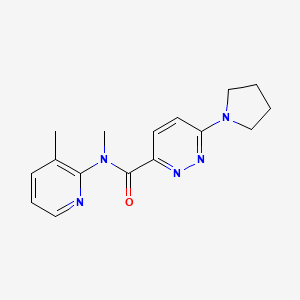
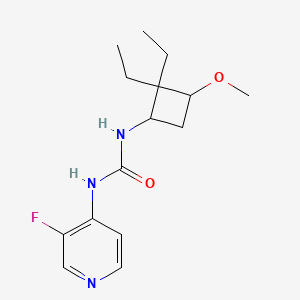
![N-[(2-methyl-4-propoxyphenyl)methyl]oxazinane-2-carboxamide](/img/structure/B7124177.png)
![2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone](/img/structure/B7124186.png)
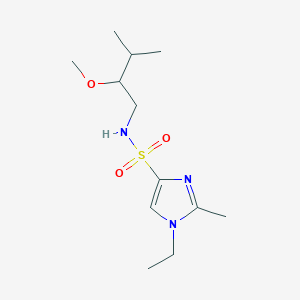
![2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7124196.png)
